molecular formula C12H24N4O6 B13916881 L-Seryl-L-seryl-L-lysine CAS No. 352276-62-1

L-Seryl-L-seryl-L-lysine

Cat. No.: B13916881
CAS No.: 352276-62-1
M. Wt: 320.34 g/mol
InChI Key: OZPDGESCTGGNAD-CIUDSAMLSA-N
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Description

L-Seryl-L-seryl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-serine, and L-lysine. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-seryl-L-lysine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, L-lysine can be produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum . The resulting L-lysine can then be coupled with L-serine through chemical or enzymatic methods to form the tripeptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups in L-serine can lead to the formation of serine aldehyde or serine carboxylic acid .

Scientific Research Applications

L-Seryl-L-seryl-L-lysine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it can be incorporated into proteins during translation, affecting protein structure and function. The compound may also interact with enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of two L-serine residues and one L-lysine residue allows it to participate in unique interactions and reactions compared to other similar peptides .

Properties

CAS No.

352276-62-1

Molecular Formula

C12H24N4O6

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1

InChI Key

OZPDGESCTGGNAD-CIUDSAMLSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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